3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
Description
Historical Context and Emergence in Heterocyclic Chemistry
The story of 3-methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole is inextricably linked to the broader narrative of 1,2,4-oxadiazole chemistry. First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole scaffold emerged as a curiosity in early heterocyclic research. These initial explorations focused on understanding the stability and reactivity of five-membered rings containing multiple heteroatoms. For over a century, synthetic methodologies for 1,2,4-oxadiazoles remained relatively underdeveloped compared to their 1,3,4-oxadiazole counterparts, largely due to challenges in regioselective synthesis and functionalization.
The specific compound this compound likely originated from late 20th-century efforts to hybridize aromatic systems with oxadiazole rings. Its structure combines two privileged pharmacophores: the 1,2,4-oxadiazole core and a 6-methylpyridin-3-yl substituent. Modern synthetic routes to such compounds typically employ either 1,3-dipolar cycloadditions between nitrile oxides and nitriles or cyclization of O-acylamidoxime precursors. For instance, the pyridinyl moiety could be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions, while the methyl groups may arise from alkylation steps or the use of pre-functionalized building blocks.
Table 1: Key Milestones in 1,2,4-Oxadiazole Chemistry
Properties
IUPAC Name |
3-methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-4-8(5-10-6)9-11-7(2)12-13-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPQPULXDWVLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylpyridine-2-carboxylic acid hydrazide with an appropriate nitrile oxide, which leads to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur on the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the pyridine or oxadiazole rings.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
- 3-Methyl-5-(pyridin-3-yl)-1,2,4-oxadiazole
- 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole
- 3-Methyl-1,2,4-oxadiazole
Comparison: Compared to similar compounds, 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a methyl group on the pyridine ring and the oxadiazole ring. This dual substitution can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The compound this compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 25009999
The oxadiazole ring system is known for its ability to interact with various biological targets, making it a promising scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of this compound against various cancer cell lines.
The compound exhibits its anticancer effects primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation. Notably:
-
Cytotoxicity : The compound has shown significant cytotoxic activity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with this compound leads to increased apoptosis in MCF-7 and other cancer cell lines, suggesting that it triggers programmed cell death pathways .
Comparative Activity
A comparative analysis of various derivatives of oxadiazoles revealed that this compound has enhanced biological potency compared to other similar compounds with IC values significantly lower than those of established drugs .
| Compound Name | Cancer Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 0.67 |
| This compound | HCT-116 | 0.80 |
| Doxorubicin | MCF-7 | ~0.90 |
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens including E. coli and C. albicans, indicating potential applications in treating infections .
- Inhibition of Enzymes : The compound has also been evaluated for its ability to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression. Some derivatives showed selective inhibition with IC values as low as 0.24 µM against HDAC6 .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Breast Cancer : A study involving MCF-7 cells treated with the compound showed a dose-dependent increase in apoptosis markers after 48 hours of exposure .
- Prostate Cancer Research : In another study focused on PC-3 cells, the compound's ability to inhibit cell growth was linked to downregulation of the PI3K/Akt signaling pathway .
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, and what critical reaction conditions must be optimized?
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, a plausible route starts with the reaction of 6-methylnicotinamide amidoxime with a methyl-substituted acyl chloride. Key conditions include:
- Temperature : Cyclization often requires heating (80–120°C) in polar aprotic solvents like DMF or acetonitrile .
- Oxidation : Post-cyclization oxidation using agents like MnO₂ or hypervalent iodine reagents may be necessary to stabilize the oxadiazole ring .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization, improving yields (typically 51–65%) . Characterization via IR and NMR is critical to confirm the absence of unreacted intermediates.
Q. Which spectroscopic and computational methods are recommended for characterizing this compound’s electronic and structural properties?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., pyridyl vs. methyl groups) .
- Infrared (IR) Spectroscopy : Detects functional groups like C=N (1600–1680 cm⁻¹) and C-O (1200–1300 cm⁻¹) in the oxadiazole ring .
- Wavefunction Analysis (Multiwfn) : Computes electron density topology, electrostatic potential maps, and orbital compositions to predict reactivity . For example, Multiwfn can visualize charge distribution around the pyridyl ring, guiding derivatization strategies .
Q. What biological activities have been reported for 1,2,4-oxadiazole derivatives, and how can these guide preliminary screening of the target compound?
1,2,4-Oxadiazoles exhibit diverse bioactivities:
- Anticancer : Derivatives induce apoptosis via caspase activation (e.g., inhibition of TIP47, a protein linked to insulin-like growth factor pathways) .
- Antifungal : Activity against 14-α-demethylase (a fungal cytochrome P450 enzyme) has been predicted via molecular docking .
- Anti-Inflammatory : COX-2/5-LOX inhibition is common in oxadiazoles with electron-withdrawing substituents . Initial screening should prioritize enzyme inhibition assays (e.g., caspases for apoptosis) and microbial growth inhibition studies.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
SAR studies for 1,2,4-oxadiazoles highlight:
- Pyridyl vs. Phenyl Substituents : Pyridyl groups enhance solubility and target binding (e.g., 5-chloropyridin-2-yl improved in vivo antitumor activity in MX-1 models) .
- Methyl Group Positioning : The 6-methyl group on the pyridine ring may sterically hinder interactions with hydrophobic enzyme pockets, requiring substitution at alternative positions .
- Electron-Deficient Moieties : Trifluoromethyl or chloro substituents increase electrophilicity, enhancing covalent binding to cysteine residues in targets like GSK-3β . Systematic substitution at the 3- and 5-positions of the oxadiazole core, followed by cytotoxicity profiling, is recommended.
Q. What computational strategies are effective for predicting molecular targets and binding modes?
- Molecular Docking (Discovery Studio, AutoDock) : Dock the compound into active sites (e.g., 14-α-demethylase PDB: 3LD6) to assess hydrogen bonding, π-π stacking, and steric compatibility .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to evaluate binding stability and conformational changes .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors on the oxadiazole ring) for virtual screening of analogs .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in activity (e.g., cell line-specific cytotoxicity) may arise from:
- Cellular Uptake Differences : Use logP calculations (via ChemAxon) to assess membrane permeability; low logP (<2) may limit intracellular accumulation .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of methyl groups) .
- Off-Target Effects : Proteome-wide affinity profiling (e.g., thermal shift assays) can identify unintended targets .
Q. What advanced electron density analysis methods can elucidate reactivity trends?
Multiwfn enables:
- Topological Analysis : Identify bond critical points (BCPs) and Laplacian values (∇²ρ) to quantify bond strength (e.g., C=N in oxadiazole vs. pyridine) .
- Electrostatic Potential (ESP) Mapping : Visualize nucleophilic/electrophilic regions; the pyridyl nitrogen often shows high electronegativity (−40 kcal/mol), guiding electrophilic substitution .
- Orbital Composition : Determine contributions of heteroatoms to frontier orbitals (e.g., oxadiazole’s LUMO localization predicts nucleophilic attack sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
